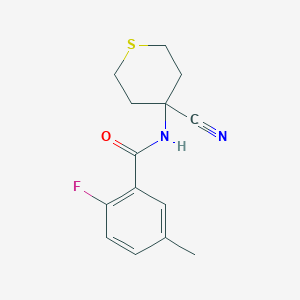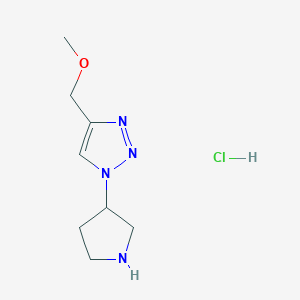
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research. MPT is a derivative of triazole, which is widely used in medicinal chemistry due to its unique chemical properties. The compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
作用機序
The exact mechanism of action of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been shown to have a low toxicity profile and does not exhibit significant side effects. The compound has been found to be well-tolerated in animal studies, and no adverse effects have been reported. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to be stable under various physiological conditions, making it a promising candidate for further development.
実験室実験の利点と制限
One of the significant advantages of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is relatively complex and requires specialized equipment and expertise. Additionally, the compound's low solubility in water can limit its use in certain applications.
将来の方向性
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has shown significant potential as a therapeutic agent, and several future directions can be pursued. One potential direction is to explore the compound's mechanism of action further. Another direction is to investigate the use of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride in combination with other drugs to enhance its activity. Additionally, the development of new formulations of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride with improved solubility and bioavailability could expand its use in various applications.
Conclusion:
In conclusion, 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a promising compound with significant potential for therapeutic applications. The compound's broad-spectrum activity against various cancer cell lines, fungi, and bacteria, along with its low toxicity profile, makes it a promising candidate for further development. Further research is needed to explore the compound's mechanism of action and to develop new formulations that can enhance its activity.
合成法
The synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves the reaction of 4-(methoxymethyl)-1H-1,2,3-triazole with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
科学的研究の応用
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also shown promising results as an antifungal and antibacterial agent.
特性
IUPAC Name |
4-(methoxymethyl)-1-pyrrolidin-3-yltriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-13-6-7-5-12(11-10-7)8-2-3-9-4-8;/h5,8-9H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQSDUNMHJEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


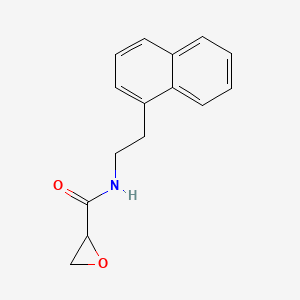
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
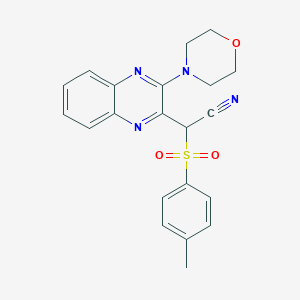
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)
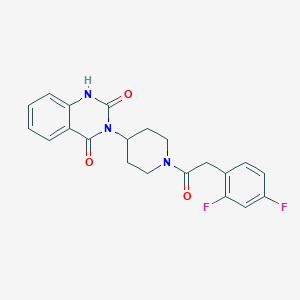
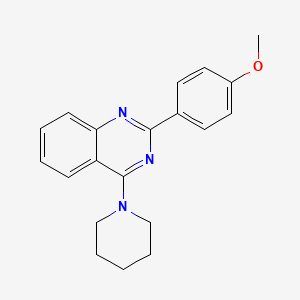
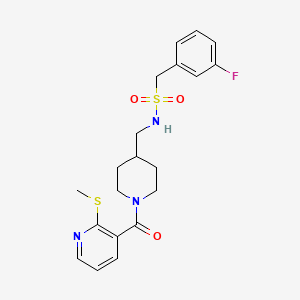
![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)
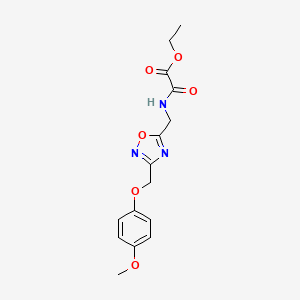

![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
